molecular formula C15H14N2O3S2 B6450617 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549041-58-7

4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450617
CAS No.: 2549041-58-7
M. Wt: 334.4 g/mol
InChI Key: LOFJAFREVJETED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure comprising a benzene ring fused with a thiadiazine ring. The compound features:

  • Methyl group at position 4 of the dihydrothiadiazine ring.
  • 3-(Methylsulfanyl)phenyl substituent at position 2.
  • Three oxygen atoms (trione groups) at positions 1, 1, and 3.

This structure is notable for its sulfonamide pharmacophore and sulfur-containing substituents, which are critical for modulating biological activity, particularly in neurological and metabolic pathways .

Properties

IUPAC Name

4-methyl-2-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-16-13-8-3-4-9-14(13)22(19,20)17(15(16)18)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFJAFREVJETED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione generally involves the following steps:

  • Formation of the benzothiadiazine ring: : A common method involves the cyclization of appropriate thioamides and anhydrides. This reaction is typically conducted in the presence of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions.

  • Introduction of the methylsulfanyl group: : The phenyl ring can be functionalized with a methylsulfanyl group using thiol reagents and an alkylating agent like methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

  • Batch reactors: for precise control over reaction conditions.

  • Continuous flow reactors: to optimize large-scale synthesis efficiency.

  • Purification steps: such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the methylsulfanyl group is converted to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to target specific functional groups within the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the phenyl ring and the benzothiadiazine core.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituents: : Halides, thiols, alkylating agents.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted benzothiadiazine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : The unique structure of this compound can make it a useful ligand in catalytic reactions, facilitating various organic transformations.

Biology and Medicine

  • Drug Development: : Due to its potential biological activity, it can be a lead compound in the synthesis of pharmaceuticals targeting specific diseases.

  • Enzyme Inhibition: : It may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways and disease mechanisms.

Industry

  • Material Science: : It can be used as a building block for designing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylsulfanyl and benzothiadiazine moieties can interact with active sites of enzymes, potentially inhibiting their function. These interactions can influence pathways involved in disease processes or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related benzothiadiazine derivatives:

Compound Name Key Structural Features Biological Activity References
4-Methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione Methyl at C4, 3-(methylsulfanyl)phenyl at C2, trione groups at C1, C1, C3 Not explicitly stated; inferred modulation of ion channels or enzyme targets
Cyclothiazide (3-bicyclo[2.2.1]hept-5-en-2-yl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) Bicyclic substituent, sulfonamide group, dioxide at C1/C1 Potent AMPA receptor desensitization inhibitor; 18-fold enhancement of glutamate currents
Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) Chlorine at C7, methyl at C3, dioxide at C1/C1 KATP channel opener; 2.5-fold increase in glutamate-activated currents
Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) Chlorine at C6, sulfonamide at C7, dioxide at C1/C1 Diuretic; inhibits Na⁺/Cl⁻ cotransporter in kidneys
K261-2248 (4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3-trione) Chlorophenyl and dimethylphenyl substituents, trione at C1/C1/C3 Unknown; structural similarity suggests potential ion channel modulation

Key Differences in Pharmacological Activity

  • AMPA Receptor Modulation : Cyclothiazide and diazoxide are potent AMPA receptor desensitization inhibitors, with cyclothiazide showing 18-fold enhancement of glutamate currents compared to diazoxide’s 2.5-fold effect . The target compound lacks direct evidence of AMPA activity but shares structural motifs (e.g., sulfur groups) that may influence similar targets.
  • Diuretic vs. Neurological Effects : Hydrochlorothiazide’s sulfonamide group confers diuretic activity via renal ion transport inhibition, whereas the target compound’s 3-(methylsulfanyl)phenyl group may prioritize CNS or metabolic interactions .
  • Structural Impact on Potency : Modifications such as trione vs. dioxide oxidation states (e.g., K261-2248 vs. hydrochlorothiazide) alter electronic properties and binding affinities. For example, cyclothiazide’s bicyclic substituent enhances potency over simpler analogs like IDRA 21 .

Structure-Activity Relationships (SAR)

  • Substituent Effects: The 3-(methylsulfanyl)phenyl group in the target compound may enhance lipophilicity and membrane permeability compared to cyclothiazide’s bicyclic substituent. Trione vs.
  • Sulfur Position : Sulfur atoms in the thiadiazine ring and sulfonamide/pharmacophore groups are critical for hydrogen bonding and redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.